molecular formula C16H26N4O2S B5664333 1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide

1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide

Cat. No. B5664333
M. Wt: 338.5 g/mol
InChI Key: ZQFXVRWFHKKESE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazol derivatives and piperidinecarboxamides typically involves strategic cyclization reactions, amidation, and the introduction of various functional groups to achieve desired molecular architectures. For example, compounds with antiproliferative activity, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were developed using SAR-guided optimization, demonstrating the role of tubulin inhibition in their biological activity (Krasavin et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like 1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide can be characterized using various spectroscopic techniques. Studies on similar compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, have employed techniques like IR, NMR, and X-ray crystallography for structure elucidation (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical space often exhibit reactivity that allows for further functionalization or participation in bioactive interactions. For instance, the synthesis and tuberculostatic activity of oxadiazole and triazole derivatives highlight the chemical versatility and potential biological applications of these scaffolds (Foks et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Studies often involve computational and crystallographic methods to predict and observe these characteristics, providing insights into their stability and formulation potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of these compounds in scientific research and potential therapeutic applications. The interaction of similar piperidinecarboxamide derivatives with receptors, as seen in cannabinoid receptor studies, exemplifies the importance of understanding these chemical properties for drug design (Shim et al., 2002).

properties

IUPAC Name

1-cyclopentyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-23-11-14-18-15(22-19-14)9-17-16(21)12-5-4-8-20(10-12)13-6-2-3-7-13/h12-13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFXVRWFHKKESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CNC(=O)C2CCCN(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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